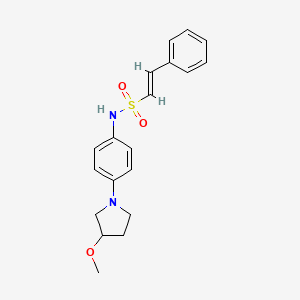

(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step procedures that may include the formation of intermediate structures, utilization of different catalysts, and specific conditions to achieve the desired product. For example, methods have been developed for synthesizing sulfonamide derivatives through reactions involving thiazolidin-4-one compounds, with characterization by FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD) to investigate the crystal structure (Rahmani et al., 2017). Another approach for the synthesis of N,N'-1,3-Phenylenebis(3-Amino-4-Methoxylbenzenesulfonamide) has been reported, highlighting the optimization of conditions for the reaction between o-methoxyaniline and m-phenylenediamine (Li Yun-xia, 2010).

Molecular Structure Analysis

Molecular structure analysis involves the determination of the arrangement of atoms within a molecule, often achieved through techniques such as XRPD and DFT studies. The molecular and solid-state structure of related compounds can reveal intricate details about intermolecular interactions and the overall stability of the structure. For example, the crystal structure of a sulfonamide derivative was elucidated using XRPD and further analyzed using DFT to understand the contribution of different intermolecular interactions, providing insights into the solid-state molecular structure and packing (Rahmani et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including cyclization, substitution, and annulation, leading to a wide range of products with diverse properties. The reactivity of these compounds can be influenced by their structural features, such as the presence of methoxy, amino, and sulfonamide groups. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors highlight the significance of structural elements in determining the compound's activity (S. Röver et al., 1997).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting point, and crystal structure, are crucial for their practical applications. These properties can be assessed through experimental techniques and theoretical calculations, providing valuable information for the development and optimization of these compounds for specific purposes.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, stability, and functional group transformations, are central to understanding their potential applications. Studies on the kinetics and mechanism of reactions involving sulfonamide derivatives offer insights into their chemical behavior and how modifications to the molecular structure can influence these properties (J. Hanusek et al., 2004).

科学的研究の応用

Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful for photodynamic therapy, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antagonistic Activity in Endothelin Receptors : Yuyama et al. (2003) characterized YM598, a novel endothelin ETA receptor antagonist synthesized by modifying a non-selective antagonist, bosentan. YM598 demonstrated superior antagonistic activity and selectivity for endothelin ETA receptors, which could be beneficial in treating conditions like hypertension or heart failure (Yuyama et al., 2003).

Photosensitizing Abilities for Photocatalytic Applications : Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. They found that this compound has suitable photosensitizing abilities for photocatalytic applications, highlighting its potential in environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).

Cognitive Enhancing Properties : Hirst et al. (2006) explored SB-399885, a 5-HT6 receptor antagonist with cognitive enhancing properties. This compound showed potential for therapeutic use in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Prevention of Cerebral Vasospasm : Zuccarello et al. (1996) investigated the effectiveness of oral endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. This finding suggests potential therapeutic applications for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Necrosis Signaling Mediation : Sun et al. (2012) identified a small molecule that specifically blocks necrosis downstream of RIP3 activation. This molecule, referred to as necrosulfonamide, targets the mixed lineage kinase domain-like protein (MLKL), implicating it as a key mediator of necrosis signaling (Sun et al., 2012).

Influence on Molecular Conformation and Crystal Structure : De Castro et al. (2013) studied the structures of two arylsulfonamide para-alkoxychalcones, revealing how the inclusion of a methylene group affects their conformation and crystal structure. This finding is important for understanding the properties and potential applications of these compounds (De Castro et al., 2013).

特性

IUPAC Name |

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-24-19-11-13-21(15-19)18-9-7-17(8-10-18)20-25(22,23)14-12-16-5-3-2-4-6-16/h2-10,12,14,19-20H,11,13,15H2,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHNNVXYDSWZTN-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2492344.png)

![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)

![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2492363.png)

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)

![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)